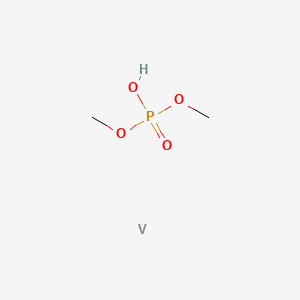
Vanadium tris(dimethoxy phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium tris(dimethoxy phosphate) is a coordination compound that features vanadium in a specific oxidation state coordinated with dimethoxy phosphate ligands. Vanadium, a transition metal, is known for its versatile oxidation states and coordination geometries, making it a subject of interest in various fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vanadium tris(dimethoxy phosphate) typically involves the reaction of vanadium precursors with dimethoxy phosphate ligands under controlled conditions. One common method is the solvothermal synthesis, where vanadium pentoxide is reacted with dimethoxy phosphate in a solvent like ethanol under elevated temperatures and pressures .
Industrial Production Methods: Industrial production of vanadium-based compounds often employs methods such as hydrothermal synthesis, sol-gel processes, and vapor deposition techniques. These methods allow for the precise control of particle size, morphology, and phase composition, which are crucial for the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions: Vanadium tris(dimethoxy phosphate) can undergo various chemical reactions, including:
Oxidation and Reduction: Vanadium compounds are known for their redox activity, where vanadium can switch between different oxidation states.
Substitution Reactions: The ligands in vanadium tris(dimethoxy phosphate) can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield vanadium(V) oxides, while reduction reactions may produce vanadium(IV) or vanadium(III) species .
Scientific Research Applications
Vanadium tris(dimethoxy phosphate) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which vanadium tris(dimethoxy phosphate) exerts its effects involves its redox activity and coordination chemistry. Vanadium can interact with various molecular targets, including enzymes and proteins, by altering their oxidation states and coordination environments. This can lead to changes in enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Vanadyl Phosphate: Similar to vanadium tris(dimethoxy phosphate), vanadyl phosphate features vanadium in a different oxidation state and coordination environment.
Vanadium Pentoxide: A widely studied vanadium compound known for its catalytic and electrochemical properties.
Ammonium Metavanadate: Another vanadium compound used in various industrial and research applications.
Uniqueness: Vanadium tris(dimethoxy phosphate) is unique due to its specific coordination with dimethoxy phosphate ligands, which imparts distinct chemical and physical properties. Its versatility in redox reactions and potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
24822-65-9 |
|---|---|
Molecular Formula |
C2H7O4PV |
Molecular Weight |
176.99 g/mol |
IUPAC Name |
dimethyl hydrogen phosphate;vanadium |
InChI |
InChI=1S/C2H7O4P.V/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4); |
InChI Key |
JGPUEOMPWTVDSG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)OC.[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















